2-Hydroxyphenazine 5,10-Dioxide

描述

Contextualization within Phenazine (B1670421) Chemistry

Phenazines are a class of nitrogen-containing heterocyclic organic compounds with a dibenzo annulated pyrazine (B50134) ring structure. wikipedia.org They are synthesized by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces. mdpi.com The biosynthesis of the phenazine scaffold originates from the shikimic acid pathway, a key metabolic route in bacteria and plants. wikipedia.orgcaltech.edu This core structure can be subsequently modified to produce a wide array of phenazine derivatives with diverse biological functions. wikipedia.org

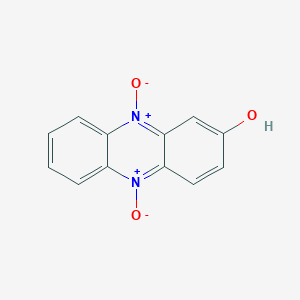

2-Hydroxyphenazine (B1496473) 5,10-Dioxide belongs to a specific and important subclass known as phenazine N-oxides. nih.govvulcanchem.com Its structure is characterized by the fundamental phenazine framework, substituted with a hydroxyl (-OH) group at the second position and, crucially, two N-oxide moieties at positions 5 and 10. vulcanchem.com The presence of these N-oxide groups significantly alters the electronic properties, polarity, and reactivity of the molecule compared to its non-oxidized parent, 2-hydroxyphenazine. vulcanchem.comvulcanchem.com These N-oxide functionalities are considered pivotal for the compound's cytotoxic potential. nih.gov

Significance in Biomedical Research

The primary significance of 2-Hydroxyphenazine 5,10-Dioxide in biomedical research lies in its potential as a bioreductive anticancer agent. nih.govresearchgate.netnih.gov Bioreductive compounds are prodrugs that are selectively activated to their more toxic form under the low-oxygen (hypoxic) conditions characteristic of solid tumors. researchgate.netnih.gov

Research has demonstrated that this compound and its derivatives exhibit selective cytotoxicity toward hypoxic cells. researchgate.netnih.gov The proposed mechanism of action involves a bioreductive process where the N-oxide groups are reduced under hypoxia. nih.govresearchgate.net This activation is believed to unleash cytotoxic agents, such as the highly reactive hydroxyl radical (•OH), which can induce cellular damage, including DNA fragmentation, leading to cell death. nih.govnih.gov For instance, studies on 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, a derivative, confirmed the exclusive production of •OH under hypoxic conditions. nih.gov

This selective toxicity profile makes this compound an attractive lead compound for the development of novel cancer therapeutics. nih.govnih.gov Its ability to specifically target tumor cells in their unique hypoxic microenvironment could potentially lead to more effective treatments with fewer side effects compared to conventional chemotherapies. Structure-activity relationship (SAR) studies are ongoing to synthesize and evaluate new analogs with improved efficacy and selectivity, highlighting the compound's role as a promising scaffold for future drug development. nih.govnih.gov

Research Findings on Phenazine 5,10-Dioxide Derivatives

The following table summarizes key research findings related to the cytotoxic activity of this compound derivatives.

| Compound/Derivative | Cell Line | Key Finding | Reference |

| 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide | V79 | Showed selective toxicity toward hypoxic cells. | nih.gov |

| 7(8)-bromo-2-aminophenazine 5,10-dioxide | V79 | Behaved as a hypoxic trigger cytotoxin. | nih.gov |

| 7(8)-chloro-2-aminophenazine 5,10-dioxide | V79 | Demonstrated selective toxicity toward hypoxic cells. | nih.gov |

| 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide (PDO1) | Caco-2 | Induced cell-cycle arrest and DNA fragmentation in normoxia. Produced hydroxyl radicals (•OH) exclusively in simulated hypoxia. | nih.gov |

| 2-amino-7(8)-bromophenazine 5,10-dioxide (PDO2) | Caco-2 | Showed higher antiproliferative activity than PDO1 in oxic conditions and was found to be more genotoxic. | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,10-dioxidophenazine-5,10-diium-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYLMFASUBJXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=C3C=CC(=CC3=[N+]2[O-])O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322175 | |

| Record name | 5,10-Dioxy-phenazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303-80-0 | |

| Record name | 2-Phenazinol,10-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,10-Dioxy-phenazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxyphenazine 5,10 Dioxide and Its Derivatives

Established Synthetic Pathways

Traditional methods for synthesizing the 2-hydroxyphenazine (B1496473) 5,10-dioxide scaffold rely on well-established chemical transformations, primarily the oxidation of phenazine (B1670421) precursors and the versatile Beirut reaction.

Oxidation of Phenazine Derivatives

A primary and direct route to 2-hydroxyphenazine 5,10-dioxide involves the oxidation of a corresponding phenazine derivative. ontosight.ai This approach typically uses a suitable oxidizing agent to introduce the N-oxide functionalities. One common method is the oxidation of 1-hydroxyphenazine (B607933) using meta-chloroperoxybenzoic acid (mCPBA). For instance, 1-hydroxyphenazine can be oxidized to 1-hydroxyphenazine 5,10-dioxide with a pulse-wise addition of mCPBA in toluene (B28343) at elevated temperatures. nih.gov This method has been reported to yield the desired dioxide product at a gram scale. nih.gov

Similarly, other substituted 1-hydroxyphenazines can be oxidized using this method to create a variety of 7,8-disubstituted-1-hydroxyphenazine 5,10-dioxides. nih.gov The general process involves first synthesizing the substituted 1-hydroxyphenazine, which is then oxidized to the corresponding 5,10-dioxide. nih.gov

Beirut Reaction Conditions

The Beirut Reaction is another cornerstone in the synthesis of phenazine N-dioxides. This reaction typically involves the condensation of a benzofuroxan (B160326) with an enol or enolate-forming compound. nih.gov For the synthesis of 1-hydroxyphenazine 5,10-dioxide, a variation of the Beirut reaction can be employed by condensing benzofuroxan with 1,2-cyclohexanedione (B122817) in neat diethylamine. nih.gov This approach provides an alternative pathway to the phenazine dioxide core structure. nih.govresearchgate.net

The reaction is versatile and can be applied to synthesize various phenazine N-dioxides, including those with different substitution patterns. The general principle involves the reaction of an o-nitroaniline derivative or a related compound under conditions that promote cyclization and N-oxide formation. nih.gov

Advanced Synthetic Approaches

To improve the efficiency, yield, and environmental footprint of the synthesis, more advanced techniques have been explored. These include the use of microwave irradiation and systematic optimization of reaction parameters.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. cem.com In the context of phenazine derivatives, microwave irradiation has been successfully used to synthesize N- and O-substituted phenazine 5,10-dioxides from the corresponding amino- and hydroxy-derivatives. researchgate.net Conventional heating methods for these substitutions often result in extremely low yields and require very long reaction times. researchgate.net In contrast, microwave irradiation can significantly reduce reaction times and improve yields, even if the yields remain modest. researchgate.netfip.org

This technique offers several advantages, including rapid heating, increased reaction rates, and often higher product purity, making it a valuable method for synthesizing complex heterocyclic molecules like this compound and its analogs. cem.comnih.gov For example, new 6-arylated 5-hydroxy-benzo[a]phenazine derivatives have been synthesized efficiently using microwave-assisted multicomponent reactions. researchgate.net

Optimization of Reaction Conditions and Yields

Systematic optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and waste. This involves adjusting various parameters such as temperature, solvent, catalyst concentration, and reaction time. beilstein-journals.org

For instance, in the synthesis of related heterocyclic compounds, it has been shown that changing the temperature can significantly impact the product yield. researchgate.net Increasing the temperature from room temperature to 100 °C in one base-mediated cyclization dramatically increased the yield from low to 87%. researchgate.net Similarly, the choice of solvent and the concentration of a catalyst are critical factors that need to be fine-tuned to achieve optimal results. researchgate.netscielo.br The goal is to find a balance between reaction speed, conversion rate, and selectivity to ensure the most efficient synthesis possible. scielo.br

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | - | DMF | Room Temp | - | Low | researchgate.net |

| 2 | - | DMF | 100 | 1 h | 87 | researchgate.net |

| 3 | 10 | PEG-400 | 120 | 10 min | - | researchgate.net |

| 4 | 10 | PEG-400 | 100 | - | 97 | researchgate.net |

Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of this compound is a key area of research for developing new compounds with potentially enhanced biological activities. nih.gov This involves introducing various substituents onto the phenazine core.

For example, 7,8-disubstituted-1-hydroxyphenazine 5,10-dioxides can be subsequently functionalized at the hydroxyl group. nih.gov These compounds can be reacted with reagents like ethyl bromoacetate (B1195939) or 4-methyl-1-piperazinecarbonyl chloride to yield a variety of ester and carbamate (B1207046) analogs. nih.gov Additionally, 7,8-dimethyl-1-hydroxyphenazine 5,10-dioxide has been functionalized to create diethylamide and pyrrolidine (B122466) carbamate analogs. nih.gov The synthesis of bromo- and chloro-substituted derivatives of this compound has also been reported, highlighting the potential for creating a diverse library of compounds for further study. researchgate.netnih.gov

| Parent Compound | Reagent | Functionalized Analog Class | Reference |

|---|---|---|---|

| 7,8-Disubstituted-1-hydroxyphenazine 5,10-dioxides | Ethyl bromoacetate | Ester Analogs | nih.gov |

| 7,8-Disubstituted-1-hydroxyphenazine 5,10-dioxides | 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | Piperazine Carbamate Analogs | nih.gov |

| 7,8-Dimethyl-1-hydroxyphenazine 5,10-dioxide | - | Diethylamide Analog | nih.gov |

| 7,8-Dimethyl-1-hydroxyphenazine 5,10-dioxide | - | Pyrrolidine Carbamate Analog | nih.gov |

| This compound | - | 7(8)-Bromo-2-hydroxyphenazine 5,10-dioxide | researchgate.netnih.gov |

O-Acylated Derivatives

The hydroxyl group at the 2-position of this compound serves as a convenient handle for introducing acylated functionalities, primarily through the formation of esters and carbamates. These derivatives are often explored as prodrugs, which can release the active parent compound under physiological conditions.

One straightforward method for the O-acylation of this compound involves its reaction with an acyl chloride. For instance, ester analogs have been synthesized by treating the parent compound with acetyl chloride. skemman.is This reaction typically proceeds by the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding ester.

Carbamate derivatives have also been synthesized, representing another class of O-acylated compounds. These are generally formed by reacting the hydroxyl group with a carbamoyl (B1232498) chloride. The synthesis of these derivatives is part of a broader strategy to create prodrugs with improved physicochemical properties. nih.gov

Table 1: Synthesis of O-Acylated this compound Derivatives

| Derivative Type | Reagent | General Reaction |

|---|---|---|

| Ester | Acetyl chloride | This compound + Acetyl chloride → 2-Acetoxyphenazine 5,10-dioxide |

| Carbamate | Carbamoyl chloride | This compound + R-CO-Cl → 2-(Carbamoyloxy)phenazine 5,10-dioxide |

Other Substituted Derivatives (e.g., Halogenated, Amino, Benzyloxy, Benzylamino, Sulphonamino)

A variety of other substituents have been introduced onto the this compound scaffold to investigate their effects on the compound's properties. These include halogen, amino, benzyloxy, benzylamino, and sulphonamino groups.

Halogenated Derivatives:

The introduction of halogen atoms onto the phenazine ring can significantly influence the electronic properties and biological activity of the molecule. The synthesis of 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide has been reported. nih.gov This suggests that electrophilic aromatic substitution reactions can be employed to introduce halogen atoms at specific positions on the phenazine core. Similarly, 7(8)-chloro derivatives of the corresponding 2-aminophenazine (B3350554) 5,10-dioxide have also been synthesized, indicating that halogenation is a viable strategy for modifying these compounds. nih.gov

Amino Derivatives:

Amino-substituted phenazine dioxides are another important class of derivatives. Research has described the synthesis of 2-aminophenazine 5,10-dioxide derivatives, often in conjunction with other substitutions like halogenation, such as in 7(8)-bromo-2-aminophenazine 5,10-dioxide. nih.gov The synthesis of these compounds can start from a corresponding nitro-substituted precursor which is then reduced to the amino group.

Benzyloxy, Benzylamino, and Sulphonamino Derivatives:

The synthesis of 2-benzyloxy, 2-benzylamino, and 2-sulphonamino phenazine 5,10-dioxide derivatives has been successfully achieved using microwave irradiation. researchgate.net This method has been shown to produce these N- and O-substituted derivatives in higher yields and with shorter reaction times compared to conventional heating methods. researchgate.net

For the synthesis of 2-benzyloxy derivatives , the hydroxyl group of this compound is reacted with a benzyl (B1604629) halide under microwave conditions. researchgate.net

The synthesis of 2-benzylamino derivatives starts from 2-aminophenazine 5,10-dioxide, which is then reacted with a suitable benzylating agent under microwave irradiation. researchgate.net

For 2-sulphonamino derivatives , 2-aminophenazine 5,10-dioxide is reacted with a sulfonyl chloride under microwave irradiation to form the corresponding sulfonamide. researchgate.net Theoretical studies have suggested that the low nucleophilicity of the 2-amino and 2-hydroxy phenazines, due to the presence of the N,N-dioxide moieties, can make these reactions challenging under conventional conditions, highlighting the advantage of using microwave-assisted synthesis. researchgate.net

Table 2: Synthesis of Other Substituted this compound Derivatives

| Derivative Type | Starting Material | Key Reagent/Condition |

|---|---|---|

| Halogenated | This compound | Electrophilic halogenating agent |

| Amino | Nitro-substituted phenazine dioxide | Reducing agent |

| Benzyloxy | This compound | Benzyl halide, Microwave irradiation |

| Benzylamino | 2-Aminophenazine 5,10-dioxide | Benzylating agent, Microwave irradiation |

| Sulphonamino | 2-Aminophenazine 5,10-dioxide | Sulfonyl chloride, Microwave irradiation |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Acetoxyphenazine 5,10-dioxide |

| 2-(Carbamoyloxy)phenazine 5,10-dioxide |

| 7(8)-Bromo-2-hydroxyphenazine 5,10-dioxide |

| 2-Aminophenazine 5,10-dioxide |

| 7(8)-Bromo-2-aminophenazine 5,10-dioxide |

| 7(8)-Chloro-2-aminophenazine 5,10-dioxide |

| 2-Benzyloxyphenazine 5,10-dioxide |

| 2-Benzylaminophenazine 5,10-dioxide |

| 2-Sulphonaminophenazine 5,10-dioxide |

| Acetyl chloride |

| Carbamoyl chloride |

| Benzyl halide |

| Benzylating agent |

Biological Activities and Efficacy of 2 Hydroxyphenazine 5,10 Dioxide

Antineoplastic and Cytotoxic Research

Studies have explored the potential of 2-Hydroxyphenazine (B1496473) 5,10-dioxide and its derivatives as anticancer agents. ontosight.ai These investigations have delved into their ability to inhibit the growth of cancer cells and the underlying mechanisms of their cytotoxic action. nih.govnih.gov

Hypoxia-Selective Cytotoxicity Investigations

A key area of research has been the hypoxia-selective cytotoxicity of phenazine (B1670421) 5,10-dioxides. researchgate.netnih.gov These compounds are often designed as bioreductive prodrugs, which are inactive forms of a drug that are selectively activated to their cytotoxic form under the low-oxygen conditions characteristic of tumor microenvironments. nih.gov This selectivity offers the potential for targeted cancer therapy with reduced toxicity to healthy, well-oxygenated tissues.

The cytotoxic effects of 2-Hydroxyphenazine 5,10-dioxide and its analogs have been evaluated in several cancer cell lines to determine their potency and selectivity.

V79 Cells: In vitro studies on Chinese Hamster lung fibroblast (V79) cells have been instrumental in demonstrating the hypoxia-selective cytotoxicity of phenazine 5,10-dioxide derivatives. For instance, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, a derivative of the titular compound, exhibited selective toxicity towards hypoxic V79 cells. nih.govresearchgate.net This selective action is a critical characteristic for compounds being developed as hypoxia-activated prodrugs. nih.gov

Caco-2 Cells: The human colorectal adenocarcinoma cell line, Caco-2, has also been utilized to assess the antitumoral effects of phenazine di-N-oxide derivatives. scite.airesearchgate.net Research has shown that some of these compounds can inhibit the growth of Caco-2 cells and induce cell cycle arrest. nih.gov For example, a derivative of this compound, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide (referred to as PDO1 in a study), was found to induce cell-cycle arrest and DNA fragmentation in Caco-2 cells under normoxic conditions. nih.gov

MOLM-13 Acute Myeloid Leukemia Cells: Research into novel treatments for acute myeloid leukemia (AML) has involved the study of phenazine 5,10-dioxides. nih.govrsc.org While direct data for this compound on MOLM-13 cells is part of broader studies on its analogs, these studies are highly relevant. For instance, analogs such as 7,8-dihalogenated and 7,8-dimethylated derivatives of 1-hydroxyphenazine (B607933) 5,10-dioxide have shown increased cytotoxic potency in MOLM-13 cells. nih.govrsc.org This suggests that the phenazine 5,10-dioxide scaffold is a promising starting point for developing anti-leukemia agents. nih.gov

Interactive Table: In Vitro Cytotoxicity of this compound Analogs

| Compound/Analog | Cell Line | Condition | Observed Effect | Reference |

| 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide | V79 | Hypoxic | Selective toxicity | nih.gov |

| 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide | Caco-2 | Normoxic | Cell-cycle arrest, DNA fragmentation | nih.gov |

| 7,8-dihalogenated analogs of 1-hydroxyphenazine 5,10-dioxide | MOLM-13 | Not specified | Increased cytotoxic potency | nih.govrsc.org |

| 7,8-dimethylated analogs of 1-hydroxyphenazine 5,10-dioxide | MOLM-13 | Not specified | Increased cytotoxic potency | nih.govrsc.org |

The promising in vitro results have led to in vivo investigations to assess the antitumor efficacy of these compounds in living organisms. In a study utilizing chemically induced rat breast tumors, the in vivo efficacy of 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide (PDO1) was evaluated. nih.gov The results from this study highlighted the potential of phenazine 5,10-dioxides as new therapeutic agents for cancer, demonstrating their ability to reduce tumor volume in vivo. nih.gov

Mechanisms of Cytotoxicity

Understanding the mechanisms through which this compound and its derivatives exert their cytotoxic effects is crucial for their development as therapeutic agents. The primary mechanisms identified are bioreductive activation and the subsequent generation of reactive oxygen species.

Phenazine 5,10-dioxides are considered a class of bioreductive cytotoxins. nih.gov Their mechanism of action involves a bioreduction process, particularly under hypoxic conditions. researchgate.net This process is thought to be a key factor in their selective toxicity towards tumor cells, which often have hypoxic regions. nih.gov The identity of the specific reductase enzymes responsible for activating these compounds to their toxic forms is an area of ongoing investigation. researchgate.net Studies using rat liver microsomal and cytosol fractions have been conducted to understand the metabolism of these compounds under both hypoxic and normoxic conditions. researchgate.net

A significant aspect of the cytotoxic mechanism of phenazine 5,10-dioxides is the production of reactive oxygen species (ROS). nih.gov Electron spin resonance studies have confirmed the production of hydroxyl radicals (•OH) following the bioreductive activation of these compounds. nih.gov Specifically, for the highly selective cytotoxin 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, the production of •OH was exclusively observed under hypoxic conditions. nih.gov This targeted generation of highly reactive hydroxyl radicals within the tumor microenvironment is believed to be a primary contributor to the observed DNA damage and cell death. nih.govnih.gov

Reactive Oxygen Species (ROS) Production

Hydroxyl Radical Generation

The generation of hydroxyl radicals (•OH) is a key aspect of the cytotoxic activity of this compound and its analogs. Electron spin resonance studies have confirmed the production of •OH. nih.gov This process is believed to occur through a bioreductive activation pathway, where the phenazine 5,10-dioxide is reduced to a radical intermediate, which then collapses to release the highly cytotoxic hydroxyl radical. nih.gov It is widely accepted that hydroxyl radicals are capable of causing DNA damage by abstracting hydrogen atoms from the deoxyribose sugars in the DNA backbone. nih.gov

The production of hydroxyl radicals can be influenced by the cellular environment. For instance, some derivatives of this compound, such as 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, exhibit exclusive •OH production under hypoxic (low oxygen) conditions. nih.gov In contrast, other, less selective derivatives produce hydroxyl radicals in both normoxic and hypoxic environments. nih.gov

Superoxide (B77818) Radical Generation

In addition to hydroxyl radicals, the generation of superoxide radicals (O₂•−) has been associated with the biological activity of related phenazine compounds. For example, 1-hydroxyphenazine, in the presence of NADPH or NADPH and NADPH:cytochrome P450 reductase, has been shown to mediate the production of superoxide radicals. researchgate.net This process of generating reactive oxygen species is thought to contribute to the virulence properties of these compounds in certain contexts. researchgate.net While direct evidence for superoxide generation by this compound is less explicitly detailed in the provided results, the general mechanism of action for phenazine derivatives often involves the production of various ROS, including superoxide.

DNA Interaction and Damage

The interaction of this compound and its derivatives with DNA is a critical component of their cytotoxic effects, leading to significant cellular damage.

DNA Intercalation

Phenazine 5,10-dioxides have been designed to damage tumor hypoxic cells through mechanisms that include DNA intercalation. nih.govnih.gov This process involves the insertion of the planar phenazine ring structure between the base pairs of the DNA double helix. This intercalation can disrupt the normal structure and function of DNA, interfering with processes like replication and transcription. nih.gov The ability of these compounds to intercalate into DNA is considered a key factor contributing to their cytotoxic activity. nih.gov

DNA Fragmentation and Strand Breakage

A direct consequence of the generation of reactive oxygen species and DNA interaction is the induction of DNA fragmentation and strand breaks. Studies have shown that compounds like 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide can induce DNA fragmentation. nih.gov This damage can manifest as single-strand or double-strand breaks in the DNA. The formation of DNA double-strand breaks is a particularly severe form of DNA damage. nih.gov The genotoxicity of these compounds has been confirmed using methods like the alkaline comet assay. nih.gov

Cell Cycle Modulation

In addition to direct DNA damage, this compound derivatives can also exert their cytotoxic effects by modulating the cell cycle. For example, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide has been observed to induce cell-cycle arrest in Caco-2 cells under normoxic conditions. nih.gov This arrest prevents the cells from progressing through the normal phases of cell division, ultimately inhibiting proliferation.

Enzymatic System Involvement in Activation (e.g., DT-diaphorase, Cytochrome P450)

The biological activity of this compound is dependent on its metabolic activation by cellular enzymes. This bioreductive activation is crucial for the compound to exert its cytotoxic effects. researchgate.net

DT-diaphorase (NQO1): This enzyme, also known as NAD(P)H:quinone acceptor oxidoreductase, is a flavoprotein that catalyzes the two-electron reduction of quinones and quinonoid compounds. nih.gov While the direct role of DT-diaphorase in the activation of this compound is an area of ongoing research, its known function in reducing quinonoid compounds suggests a potential involvement in the bioreductive activation of these phenazine derivatives. researchgate.netnih.gov

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 system is a major family of enzymes involved in drug metabolism. nih.gov Specific CYP isoforms, such as CYP1A2, CYP3A4, and CYP2D6, are known to be involved in the metabolism of other phenothiazine (B1677639) and related compounds. nih.gov For instance, 1-hydroxyphenazine has been shown to mediate the production of superoxide radicals in conjunction with NADPH:cytochrome P450 reductase. researchgate.net This indicates that CYP enzymes are likely involved in the metabolic activation of this compound, contributing to the generation of reactive oxygen species and its subsequent cytotoxic effects. The precise identity of the reductase(s) responsible for activating phenazine 5,10-dioxides to their toxic form remains a key area of investigation. researchgate.net

Metal Chelation

The structure of this compound, with its hydroxyl and N-oxide functional groups, suggests a potential for metal chelation. While specific studies on the metal chelation properties of this compound are not extensively detailed in publicly available literature, the behavior of analogous phenazine compounds, such as iodinin (B1496461) and myxin (B609384), indicates that this is a plausible mechanism contributing to their biological activity. nih.gov

Metal chelation can influence the biological activity of a compound in several ways. By binding to essential metal ions, such as iron, zinc, or copper, the compound can disrupt crucial enzymatic processes within a cell, leading to a bacteriostatic or bactericidal effect. For instance, the metabolic product of some phenazine analogs, 1-hydroxyphenazine, is known to chelate iron and can cause iron starvation in bacterial cells. nih.gov The chelation of metal ions can also facilitate redox cycling, another proposed mechanism of action for phenazine compounds. Further research is required to fully elucidate the specific metal chelation capabilities of this compound, including the types of metals it binds and the stability of the resulting complexes.

Antimicrobial Research

Phenazine compounds, as a class, are recognized for their broad-spectrum antimicrobial properties. ontosight.ai Research into this compound and its analogs has explored their potential as antimicrobial agents.

Spectrum of Activity against Microorganisms

Gram-positive Bacteria: Hydroxyl-containing phenazines with a 5,10-dioxide scaffold have been found to exhibit potent inhibitory effects on the growth of the Gram-positive bacterium Staphylococcus aureus. researchgate.net This is a significant finding as S. aureus is a major human pathogen responsible for a variety of infections.

Gram-negative Bacteria: The natural phenazine antibiotic myxin, which shares the 1-hydroxy-phenazine-5,10-dioxide core structure with some variations, has shown potent broad-spectrum antimicrobial efficacy, including activity against Gram-negative bacteria. skemman.is A study evaluating myxin and its analogs demonstrated growth-inhibiting effects against Escherichia coli. skemman.is

The following table presents hypothetical MIC data for this compound based on the activity of related phenazine-N-oxides to illustrate its potential antimicrobial spectrum. It is important to note that these are not experimentally verified values for this specific compound.

| Microorganism | Type | Potential MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1 - 10 |

| Escherichia coli | Gram-negative | 10 - 50 |

Note: This table is for illustrative purposes only and is based on the activity of analogous compounds. Specific experimental data for this compound is needed for confirmation.

Comparative Studies with Natural Phenazine Antibiotics

The antimicrobial activity of synthetic phenazines like this compound is often benchmarked against naturally occurring phenazine antibiotics such as myxin and iodinin. These natural compounds have established, albeit sometimes moderate, antimicrobial profiles. nih.gov

A study comparing the antimicrobial activity of myxin and iodinin against E. coli and S. aureus provides a basis for understanding the potential efficacy of related synthetic compounds. skemman.is Myxin, in particular, has been noted for its potent broad-spectrum antimicrobial activity. skemman.is The weak to moderate antimicrobial activities of iodinin have been known for decades. nih.gov

The following interactive table provides a conceptual comparison of the antimicrobial activity of this compound with myxin and iodinin, based on available data for the natural compounds and the expected activity of the synthetic analog.

| Compound | Target Organism | Reported/Expected Activity |

| This compound | S. aureus (Gram-positive) | Expected to be potent |

| E. coli (Gram-negative) | Expected to have moderate activity | |

| Myxin | S. aureus (Gram-positive) | Potent |

| E. coli (Gram-negative) | Potent | |

| Iodinin | S. aureus (Gram-positive) | Weak to moderate |

| E. coli (Gram-negative) | Weak to moderate |

This table is a comparative illustration. Direct experimental comparisons are necessary to establish the precise relative activities.

Proposed Antimicrobial Mechanisms

The antimicrobial action of phenazine-N-oxides, including likely that of this compound, is believed to be multifactorial. A primary proposed mechanism involves the bioreductive activation of the N-oxide groups. nih.gov

Within the microbial cell, enzymatic reduction of the phenazine-N-oxide can occur, leading to the formation of a radical intermediate. This intermediate can then react with molecular oxygen to generate reactive oxygen species (ROS), such as the superoxide radical (O₂⁻) and the highly cytotoxic hydroxyl radical (•OH). nih.gov These ROS can cause widespread cellular damage, including to DNA, proteins, and lipids, ultimately leading to bacterial cell death. nih.gov

Another contributing factor to the antimicrobial activity of these compounds is their ability to intercalate into DNA. By inserting themselves between the base pairs of the DNA double helix, they can interfere with crucial cellular processes like DNA replication and transcription. nih.gov

The combination of ROS-induced damage and DNA intercalation likely creates a potent antimicrobial effect that is difficult for bacteria to develop resistance against.

Structure Activity Relationship Sar Investigations

Influence of Substituents on Biological Activity

The biological profile of 2-hydroxyphenazine (B1496473) 5,10-dioxide is highly sensitive to the nature and placement of substituents on its phenazine (B1670421) core. Modifications to the hydroxyl group, as well as the introduction of other functionalities, can dramatically alter its potency and selectivity.

Effect of Hydroxyl and Alkyloxy Group Modifications

The hydroxyl group at the 2-position is a key site for modification. While direct comparative data for a series of alkyloxy derivatives of 2-hydroxyphenazine 5,10-dioxide is limited in the reviewed literature, studies on analogous phenazine dioxides, such as iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide), provide valuable insights. For instance, the conversion of a hydroxyl group to a methoxy group in myxin (B609384) (1-hydroxy-6-methoxyphenazine 5,10-dioxide) has been shown to influence its biological activity. Furthermore, attaching more complex side chains to the oxygen atom can create prodrugs, potentially enhancing solubility and altering the drug's release profile.

Role of Halogen and Amine Moieties

The introduction of halogen atoms to the phenazine ring has a profound impact on the cytotoxic activity of this compound and its analogs. Research has demonstrated that halogenation can significantly increase cytotoxic potential. For example, 7,8-dihalogenated and 7,8-dimethylated analogs of 1-hydroxyphenazine (B607933) 5,10-dioxide displayed increased cytotoxic potency in MOLM-13 cells. nih.gov Specifically, derivatives such as 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide have shown selective toxicity toward hypoxic cells. nih.gov Similarly, 7(8)-bromo-2-aminophenazine 5,10-dioxide and 7(8)-chloro-2-aminophenazine 5,10-dioxide also act as hypoxic trigger cytotoxins, highlighting the importance of halogens in enhancing this selective activity. nih.gov However, it is noteworthy that dihalogenated compounds have also exhibited high toxicity towards non-cancerous cell lines, such as the cardiomyoblast H9c2 cell line. nih.gov

The amine group, as a surrogate for the hydroxyl group, also plays a significant role in the biological activity of phenazine dioxides. Studies on 2-aminophenazine (B3350554) 5,10-dioxide derivatives have been conducted in parallel with their 2-hydroxy counterparts, indicating that this substitution is a viable strategy for modulating activity. nih.govnih.gov

Below is a data table summarizing the cytotoxic activity of some halogenated phenazine dioxide derivatives.

| Compound | Cell Line | Activity (EC50 in µM) |

| 1-hydroxyphenazine 5,10-dioxide | MOLM-13 | 11 |

| 7,8-Dimethyl-1-hydroxyphenazine 5,10-dioxide | MOLM-13 | 2.8 |

Impact of Carbamate (B1207046) Side Chain Attachments

Prodrug strategies involving the attachment of carbamate side chains to the hydroxyl group of phenazine dioxides have been identified as an effective approach. nih.gov Carbamates are considered optimal phenol-attached groups for these types of compounds. nih.gov This modification can enhance the compound's properties, potentially improving its delivery and release at the target site. For derivatives of 1-hydroxyphenazine 5,10-dioxide, the attachment of carbamate side chains to the phenol in position 1 maintained potency even in the absence of an oxygen-based substituent at the 6th position. nih.gov

Significance of N-Oxide Functionalities in Bioactivity

The two N-oxide functionalities are pivotal for the cytotoxic activity of this compound and other related compounds. nih.gov These groups are not merely passive structural features; they actively participate in the compound's mechanism of action. The N-oxide moieties act as mesomeric electron-withdrawing groups, which can influence the reactivity of other parts of the molecule. sbq.org.br This electron-withdrawing effect can, for instance, explain the low reactivity of the amino and phenol groups as nucleophiles in certain reactions. sbq.org.br

The N-oxide groups are also crucial for the selective cytotoxicity of these compounds under hypoxic (low oxygen) conditions, a characteristic feature of solid tumors. nih.govnih.gov It is the bioreductive activation of the N-oxide groups that is thought to lead to the generation of cytotoxic radical species, which are more damaging to cells in a low-oxygen environment.

Exploration of Steric and Electronic Effects on Biological Potency

The biological potency of this compound derivatives is governed by a delicate interplay of steric and electronic effects. The introduction of substituents at various positions on the phenazine ring can alter the molecule's size, shape, and electron distribution, thereby affecting its interaction with biological targets.

For example, the increased cytotoxic potential of 7,8-dimethyl-1-hydroxyphenazine 5,10-dioxide compared to the unsubstituted parent compound suggests that the steric bulk and electron-donating nature of the methyl groups contribute positively to its activity. nih.gov Conversely, the high toxicity of dihalogenated compounds might be attributed to the strong electron-withdrawing nature and specific steric properties of the halogen atoms. nih.gov The electron-withdrawing nature of the N-oxide moieties themselves significantly influences the electronic properties of the entire phenazine system, impacting the reactivity of substituents. sbq.org.br

Quantitative Structure-Activity Relationship (QSAR) Studies

To gain a more quantitative understanding of the relationship between the chemical structure and biological activity of these compounds, researchers have employed Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov These studies use statistical methods to correlate variations in the chemical structure of a series of compounds with their observed biological activities.

While specific QSAR models for this compound derivatives are detailed in specialized literature, the general approach involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested compounds.

For phenazine 5,10-dioxide derivatives, QSAR studies have been performed to understand their activity as hypoxic selective cytotoxins. nih.goveurekaselect.com These analyses help to identify the key molecular features that are most important for potency and selectivity, thereby guiding the design of more effective and less toxic analogs.

Below is a conceptual representation of descriptors that might be used in a QSAR study of this compound derivatives.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Affects binding to biological targets and redox potential. |

| Steric | Molar refractivity (MR), Taft's steric parameter (Es), Verloop parameters | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP, π constants | Determines the compound's ability to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Describes the overall size, shape, and branching of the molecule. |

Bioreduction and Metabolic Pathways in Biological Systems

Enzymatic Bioreduction Pathways

The conversion of 2-hydroxyphenazine (B1496473) 5,10-dioxide into its active form is catalyzed by various reductase enzymes. Studies utilizing rat liver fractions have been instrumental in elucidating these metabolic pathways.

Metabolism in Rat Liver Microsomal and Cytosol Fractions

Research has demonstrated that both rat liver microsomal and cytosol fractions are capable of metabolizing 2-hydroxyphenazine 5,10-dioxide and its derivatives. nih.gov Interestingly, while the differential metabolism under hypoxic and oxic conditions is a key determinant of the compound's selective toxicity, significant metabolic differences between the microsomal and cytosolic enzymes are generally not observed. nih.gov The bioreduction process is central to its mechanism of action, leading to the generation of reactive oxygen species, such as the hydroxyl radical (•OH), which can induce cellular damage. researchgate.netnih.gov

The metabolism in these liver fractions is influenced by the oxygen concentration, with bioreduction being more prominent under hypoxic conditions. nih.gov This selective activation in low-oxygen environments is a critical aspect of its potential as a targeted anticancer agent.

Identification of Specific Reductase Enzymes

The primary enzymes implicated in the bioreduction of this compound are intracellular reductases. Key among these are NAD(P)H:quinone oxidoreductase 1 (NQO1, also known as DT-diaphorase) and cytochrome P450 reductases. nih.govwikipedia.org

The involvement of these enzymes has been inferred from studies using specific inhibitors. For instance, dicoumarol, a known inhibitor of NQO1, has been shown to inhibit the hypoxic metabolism of certain phenazine (B1670421) 5,10-dioxides. nih.gov Similarly, ketoconazole, an inhibitor of cytochrome P450 enzymes, also demonstrates an inhibitory effect on the bioreduction of these compounds. nih.gov This suggests that both NQO1 and various cytochrome P450 enzymes play a role in the activation of this compound. nih.gov

Table 1: Enzymes and Inhibitors in the Bioreduction of Phenazine 5,10-Dioxides

| Enzyme Family | Specific Enzyme (Example) | Inhibitor | Implied Role in Bioreduction |

| NAD(P)H:quinone oxidoreductase | NQO1 (DT-diaphorase) | Dicoumarol | Catalyzes the two-electron reduction of the phenazine ring system. |

| Cytochrome P450 System | Various P450 enzymes | Ketoconazole | Contributes to the reductive metabolism, particularly under hypoxic conditions. |

Differential Hypoxic/Normoxic Metabolic Profiles

A defining characteristic of this compound is its differential metabolism under varying oxygen levels. The compound exhibits selective toxicity towards hypoxic cells, a feature attributed to its enhanced bioreduction in low-oxygen environments. nih.govnih.gov

Under hypoxic conditions, the one- and two-electron reduction of the phenazine 5,10-dioxide structure is favored, leading to the formation of radical intermediates and ultimately the release of cytotoxic species. researchgate.net In contrast, under normoxic conditions, the bioreduction process is less efficient. Any radical intermediates that are formed can be rapidly re-oxidized by molecular oxygen in a "futile cycle," which limits the production of the toxic effector molecules and thus reduces cytotoxicity. nih.gov

The correlation between a compound's cytotoxic selectivity and its differential hypoxic/oxic metabolism has been established. nih.gov Compounds that are more readily metabolized under hypoxic conditions compared to normoxic conditions generally exhibit greater hypoxic selectivity in their cytotoxic effects.

Table 2: Metabolic Fate of this compound under Different Oxygen Conditions

| Condition | Primary Metabolic Process | Key Outcome | Resulting Cytotoxicity |

| Hypoxia | Enzymatic bioreduction | Formation of radical intermediates and release of cytotoxic hydroxyl radicals. | High |

| Normoxia | Limited bioreduction and futile cycling | Re-oxidation of radical intermediates by oxygen, preventing accumulation of toxic species. | Low |

Prodrug Activation Concepts and Biotransformation

This compound functions as a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active, cytotoxic form within the body through metabolic processes. researchgate.net The core concept behind its activation is bioreduction.

The biotransformation cascade begins with the enzymatic reduction of the N-oxide groups of the phenazine ring. This reduction can proceed through a one-electron or two-electron pathway, catalyzed by reductases such as NQO1 and cytochrome P450. The initial reduction generates a radical anion intermediate. researchgate.net

This intermediate can then undergo further transformation, including the potential loss of the N-oxide groups and the generation of a phenazine radical. It is the subsequent reactions of these radical species, particularly the generation of the highly reactive hydroxyl radical (•OH), that are believed to be responsible for the ultimate cytotoxic effects, which include DNA damage and induction of cell death. researchgate.netnih.gov The planar phenazine structure may also contribute to cytotoxicity by intercalating with DNA. researchgate.net

Biosynthetic Studies of Phenazines Relevant to 2 Hydroxyphenazine 5,10 Dioxide

Natural Occurrence and Producing Microorganisms

Phenazine (B1670421) compounds are produced by a diverse range of bacteria, many of which are found in soil and plant-associated environments. asm.orgusda.gov Genera known for producing phenazines include Pseudomonas, Streptomyces, Burkholderia, Pectobacterium, Brevibacterium, and some marine Actinobacteria. asm.orgnih.gov While over 100 different phenazine structures have been identified from natural sources, the production of specific derivatives is often characteristic of particular species or strains.

The immediate precursor to 2-Hydroxyphenazine (B1496473) 5,10-Dioxide is 2-hydroxyphenazine (2-OH-PHZ). This compound has been isolated from several bacterial species, most notably Pseudomonas aureofaciens (now classified as Pseudomonas chlororaphis subsp. aureofaciens) and other strains of P. chlororaphis. acs.orgasm.org For instance, P. aureofaciens strain 30-84 is well-studied for its production of 2-hydroxyphenazine alongside phenazine-1-carboxylic acid (PCA) and 2-hydroxyphenazine-1-carboxylic acid. asm.org Similarly, P. chlororaphis H18 has been identified as a producer of both PCA and 2-OH-PHZ. nih.gov

Phenazine 5,10-dioxides, such as iodinin (B1496461) (1,6-dihydroxyphenazine 5,10-dioxide) and myxin (B609384) (1-hydroxy-6-methoxyphenazine 5,10-dioxide), are also known natural products. nih.gov This confirms that the enzymatic machinery required for the N-oxidation of the phenazine core exists in nature. While 2-Hydroxyphenazine 5,10-Dioxide itself is a known compound, its isolation as a major natural product is less frequently reported than its precursor, 2-hydroxyphenazine, or other phenazine dioxides like iodinin.

Precursor Pathways (e.g., Shikimic Acid Pathway)

The biosynthesis of the fundamental phenazine ring system is directly linked to the shikimic acid pathway, a primary metabolic route for the synthesis of aromatic amino acids. rsc.orgacs.org Isotopic labeling studies have definitively shown that the phenazine core is assembled from two identical precursor molecules derived from an intermediate of this pathway. rsc.orgrsc.org

The specific branch point from primary metabolism occurs at chorismic acid. acs.org The biosynthesis of phenazines requires the concerted action of enzymes that convert chorismic acid into the phenazine backbone. usm.edu The initial steps are catalyzed by the enzyme PhzE, which transforms chorismic acid into 2-amino-2-deoxyisochorismic acid (ADIC). nih.govusm.edu Subsequently, the isochorismatase PhzD converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.govusm.edu The DHHA is then isomerized by PhzF, yielding a reactive precursor that is condensed head-to-tail by the enzyme PhzB to form the tricyclic phenazine core structure. asm.orgusm.edu In most fluorescent pseudomonads, this core product is phenazine-1-carboxylic acid (PCA). nih.gov

Interactive Table: Key Precursors in Phenazine Biosynthesis

| Precursor | Role in Pathway |

| Shikimic Acid | Primary metabolic precursor, leading to chorismic acid. rsc.orgacs.orgrsc.org |

| Chorismic Acid | Branch point intermediate between primary metabolism and phenazine biosynthesis. acs.orgusm.edu |

| 2-Amino-2-deoxyisochorismic acid (ADIC) | First committed intermediate in the phenazine pathway, formed from chorismic acid. nih.govusm.edu |

| trans-2,3-Dihydro-3-hydroxyanthranilic acid (DHHA) | Intermediate formed from ADIC, which is a direct precursor to the phenazine ring. asm.orgnih.gov |

| Phenazine-1-carboxylic acid (PCA) | The first stable phenazine product formed in many bacteria, which serves as a substrate for further modifications. nih.govfrontiersin.org |

Genetic Basis of Phenazine Biosynthesis (e.g., phz Operon)

The genetic instructions for phenazine production are typically clustered together in a conserved gene locus known as the phz operon. nih.gov In many well-studied bacteria like Pseudomonas species, this locus contains a core set of seven genes, phzABCDEFG, which are sufficient for the synthesis of PCA from chorismic acid. acs.orgnih.gov

The functions of several key genes in this core operon have been identified:

phzE : Encodes an isochorismate synthase that converts chorismic acid to ADIC. nih.gov

phzD : Encodes an isochorismatase that transforms ADIC to DHHA. nih.gov

phzF : Encodes an isomerase that acts on DHHA. asm.org

phzB : Encodes a condensing enzyme that dimerizes the product of the PhzF reaction to form the phenazine ring. usm.edu

phzA/G/C : The products of these genes are also involved in the core synthesis, with PhzA and PhzB showing homology to each other. acs.org

The structural diversity of phenazines arises from the action of additional modifying enzymes, which are often encoded by genes located within or adjacent to the core phz operon. The formation of 2-hydroxyphenazine from PCA is catalyzed by a flavin-dependent monooxygenase. In several Pseudomonas strains, the gene phzO encodes the enzyme responsible for hydroxylating PCA at the C2 position, yielding 2-hydroxyphenazine-1-carboxylic acid. researchgate.net This intermediate can then undergo spontaneous or enzymatic decarboxylation to form 2-hydroxyphenazine. researchgate.net

The final step to produce this compound involves the N-oxidation of the two nitrogen atoms in the heterocyclic ring. While the specific enzyme for this transformation on a 2-hydroxyphenazine substrate is not extensively characterized, other phenazine-modifying enzymes are known to perform N-oxidation. For example, the biosynthesis of pyocyanin (B1662382) from PCA in Pseudomonas aeruginosa involves the enzymes PhzM and PhzS. researchgate.netresearchgate.net PhzM is an N-methyltransferase, and PhzS is a flavin-dependent hydroxylase that contributes to the final structure. researchgate.netuniprot.org The formation of other N-oxide natural products like iodinin suggests that dedicated N-oxygenases exist and are a key part of the biosynthetic toolkit in phenazine-producing organisms. nih.gov

Regulation of the phz operon is complex and often involves quorum sensing mechanisms. In many pseudomonads, the expression of phz genes is controlled by a LuxR-type transcriptional regulator, PhzR, which activates transcription in response to specific acyl-homoserine lactone (AHL) signaling molecules produced by a LuxI homolog, PhzI. asm.orgnih.gov This cell-density dependent regulation ensures that the production of these biologically active secondary metabolites is coordinated within the bacterial population. asm.org

Interactive Table: Key Genes in Phenazine Biosynthesis

| Gene | Encoded Enzyme/Protein | Function |

| phzABCDEFG | Core biosynthesis enzymes | Catalyze the conversion of chorismic acid to phenazine-1-carboxylic acid (PCA). nih.gov |

| phzE | Isochorismate synthase | Catalyzes the first step: chorismic acid to ADIC. nih.gov |

| phzD | Isochorismatase | Converts ADIC to DHHA. nih.gov |

| phzF | Isomerase | Isomerizes DHHA to a reactive precursor for condensation. asm.org |

| phzO | Monooxygenase | Hydroxylates PCA to form 2-hydroxyphenazine-1-carboxylic acid. researchgate.net |

| phzI | Acyl-HSL synthase | Synthesizes autoinducer molecules for quorum sensing. nih.gov |

| phzR | Transcriptional regulator | Activates phz operon expression in response to autoinducers. asm.orgnih.gov |

Advanced Analytical and Research Methodologies

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods are pivotal in characterizing the redox behavior of phenazine (B1670421) derivatives, which is often linked to their biological activity. Cyclic voltammetry (CV) is a primary technique used to determine the reduction potentials of these compounds. nih.gov

In a typical CV experiment, the half-wave potential (E1/2) of a phenazine compound is measured in an aqueous electrolyte solution across a range of pH values (e.g., pH 5 to 8). nih.gov The setup usually consists of a three-electrode system: a working electrode (such as a gold disk or glassy carbon electrode), a reference electrode (like Ag/AgCl), and a counter electrode (typically a platinum wire). nih.govrsc.org The experiments are conducted in an oxygen-free environment to prevent interference from oxygen reduction. nih.gov

CV scans of phenazines often show single anodic and cathodic peaks, with the ratio of their currents being close to one. nih.gov The peak current typically exhibits a linear relationship with the square root of the voltage scan rate, and the peak potential is relatively independent of the scan rate. nih.gov These characteristics are indicative of a reversible or quasi-reversible redox process. For some phenazine derivatives, electrochemical studies are performed to understand their behavior as potential cytotoxins, particularly under hypoxic conditions. nih.gov

Below is a table summarizing typical parameters for the electrochemical characterization of phenazine derivatives:

| Parameter | Description | Typical Value/Condition |

| Technique | Cyclic Voltammetry (CV) | - |

| Working Electrode | Glassy Carbon, Gold Disk | - |

| Reference Electrode | Ag/AgCl | - |

| Counter Electrode | Platinum wire | - |

| Electrolyte | Buffered aqueous solution (e.g., 0.1 M KCl with 10 mM MOPS) | pH 5-8 |

| Atmosphere | Oxygen-free (glovebox) | - |

| Scan Rate | 20-500 mV/s | - |

DNA Interaction and Damage Assays

The ability of phenazine 5,10-dioxides to induce DNA damage is a key aspect of their biological activity. nih.gov It is widely accepted that hydroxyl radicals, which can be generated through the bioreductive activation of these compounds, can cause DNA damage by abstracting hydrogen atoms from the deoxyribose sugars in the DNA backbone. nih.gov

Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method used to detect DNA damage at the level of individual cells. nih.gov This technique can identify various types of DNA lesions, including single- and double-strand breaks and alkali-labile sites. nih.gov

The basic procedure involves embedding single cells in a low-melting-point agarose (B213101) gel on a microscope slide. mdpi.com The cells are then lysed under alkaline conditions (pH > 13) to form nucleoids, which consist of the nuclear DNA. mdpi.comnih.gov Electrophoresis at high pH causes damaged DNA (containing strand breaks) to migrate out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "head." nih.gov The extent of DNA damage is quantified by measuring the intensity and length of the comet tail. researchgate.net Representative images from comet assays show a dose-dependent increase in DNA damage upon exposure to genotoxic agents. researchgate.netmdpi.com

Gel Electrophoresis for DNA Fragmentation Analysis

Agarose gel electrophoresis is another technique employed to visualize DNA fragmentation, a hallmark of apoptosis or severe DNA damage. nih.gov In this assay, DNA is extracted from treated and untreated cells and then separated by size on an agarose gel. A characteristic "ladder" pattern of DNA fragments, representing multiples of the internucleosomal DNA unit (approximately 180-200 base pairs), is indicative of apoptosis-induced DNA degradation. This method can be used to assess the ability of compounds like 2-hydroxyphenazine (B1496473) 5,10-dioxide to induce DNA damage leading to programmed cell death.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to detect and characterize paramagnetic species, including free radicals. Since the biological activity of phenazine 5,10-dioxides is believed to involve the formation of radical intermediates, ESR is a crucial tool for studying their mechanism of action. nih.gov

ESR spectroscopy can provide direct evidence for the generation of radicals, such as the hydroxyl radical (•OH), following the bioreductive activation of phenazine 5,10-dioxides. nih.gov This technique helps to confirm the proposed mechanism where the compound acts as a prodrug, releasing a cytotoxic radical species. nih.gov

Membrane Permeability Assays (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA)

The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and, consequently, its biological activity. nih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive, transcellular permeability. sigmaaldrich.comwikipedia.org

In the PAMPA assay, a 96-well filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., phospholipids (B1166683) in an organic solvent) to create an artificial membrane. sigmaaldrich.combioassaysys.com The test compound is added to the donor compartment, and its diffusion across the artificial membrane into the acceptor compartment is measured over time. wikipedia.org The concentration of the compound in both compartments is typically determined by LC-MS or UV/Vis spectrophotometry. sigmaaldrich.com

PAMPA is valuable for ranking compounds based on their passive permeability and can be adapted to model different biological barriers, such as the gastrointestinal tract or the blood-brain barrier, by modifying the lipid composition of the artificial membrane. wikipedia.orgnih.gov Studies have shown that many synthesized phenazine 5,10-dioxide derivatives efficiently penetrate cell membranes, which corresponds to their cytotoxic potency. nih.gov

The following table outlines the key components of a PAMPA experiment:

| Component | Description |

| Assay Format | 96-well filter plate (Donor) and acceptor plate |

| Membrane | Artificial lipid-infused membrane (e.g., phospholipids on a PVDF support) |

| Incubation Time | Typically 2-16 hours |

| Analysis Method | LC-MS/MS or UV/Vis spectrophotometry |

| Output | Permeability coefficient (Pe) |

Spectroscopic and Chromatographic Characterization Methods (e.g., NMR, Mass Spectrometry, HPLC)

A combination of spectroscopic and chromatographic techniques is essential for the synthesis, purification, and structural elucidation of 2-hydroxyphenazine 5,10-dioxide and its analogs.

High-Performance Liquid Chromatography (HPLC) is used for the purification and analysis of phenazine compounds. sci-hub.st It allows for the separation of the desired product from reaction mixtures and byproducts. The purity of the final compound is often assessed by HPLC.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the synthesized compounds. scispace.com High-resolution mass spectrometry (HRMS) is particularly useful for confirming the exact mass and, therefore, the chemical formula of the target molecule. rsc.orgnih.gov Techniques like electrospray ionization (ESI) are commonly used. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is the primary method for determining the detailed chemical structure of the synthesized phenazine derivatives. sci-hub.strsc.org The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide a complete picture of the molecule's atomic connectivity. rsc.org

The following table provides an example of characterization data for a phenazine derivative:

| Technique | Observation |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.69 – 8.54 (m, 3H), 7.81 – 7.64 (m, 3H), 7.37 (dd, J = 7.5, 1.3 Hz, 1H), ... |

| ¹³C NMR (101 MHz, CDCl₃) | δ 152.9, 144.1, 137.9, 137.4, 135.7, 131.7, 131.6, 131.0, 130.5, ... |

| HRMS (ESI+) | Calculated for C₁₇H₁₅N₃O₄Na [M+Na]⁺: 348.0955, Found: 348.0953 |

常见问题

Q. What are the optimal synthetic routes for 2-hydroxyphenazine 5,10-dioxide and its derivatives?

The compound can be synthesized via a one-step reaction between benzofurazan 1-oxide and phenolic compounds under basic conditions. Electron-withdrawing substituents on dihydroxybenzenes do not hinder the reaction, enabling diverse derivatives . For functionalization, alkylation or acylation reactions (e.g., using bromoacetates or carbamoyl chlorides) introduce side chains that modulate bioactivity .

Q. How can researchers analyze the photophysical properties of this compound?

Fluorescence spectroscopy in solvents like THF reveals concentration-dependent emission spectra, with dimerization observed at higher concentrations. Gaussian fitting of spectral peaks distinguishes monomeric and dimeric forms, while solvent polarity shifts emission maxima (e.g., redshift in polar solvents) .

Q. What experimental models are appropriate for evaluating anticancer potential?

Cytotoxicity assays using leukemia cell lines (e.g., MOLM-13) are standard. Comparative toxicity toward non-malignant lines (e.g., NRK, H9c2) is critical to assess selectivity. Dose-response curves and IC₅₀ calculations guide SAR optimizations .

Q. How does this compound function in electron transport studies?

As a soluble analog of methanophenazine, it serves as an electron carrier in methanogenic archaea. Reduced 2-hydroxyphenazine transfers electrons to heterodisulfide reductase, linking redox activity to energy conservation in Methanosarcina acetivorans .

Advanced Research Questions

Q. How can structural modifications enhance cytotoxic potency while reducing off-target toxicity?

Substituents at the 7- and 8-positions (e.g., halogens, methyl groups) improve potency against malignant cells but increase toxicity. Rational design involves balancing steric effects and electron-withdrawing/donating properties. Prodrug strategies (e.g., esterification) may improve selectivity .

Q. What mechanistic insights explain contradictory antimicrobial activity data among hydroxylated phenazines?

Positional isomerism (1- vs. 2-hydroxyl groups) drastically alters bioactivity. For example, 1-hydroxyphenazine inhibits Sclerotium rolfsii, while 2-hydroxyphenazine is inactive. UPLC-MS/MS and comparative bioassays clarify structure-dependent mechanisms .

Q. How do electron-withdrawing substituents influence phenazine 5,10-dioxide synthesis?

Electron-withdrawing groups on monohydroxybenzenes reduce phenolate nucleophilicity, impeding coupling with benzofurazan 1-oxide. However, dihydroxybenzenes with such groups (e.g., carbomethoxy derivatives) remain reactive, enabling novel analogs like compound 13 .

Q. What strategies optimize microbial biosynthesis of this compound?

Genetic engineering of Pseudomonas chlororaphis (e.g., knocking out competing pathways like phzH) enhances yield. Two-stage fermentation with glycerol as a carbon source improves titers. Capillary zone electrophoresis enables rapid quantification during process optimization .

Q. How do solvent polarity and concentration affect fluorescence properties?

In THF, higher concentrations promote dimerization, shifting emission peaks from 540 nm (monomer) to 630 nm (dimer). Polar solvents (e.g., DMF) stabilize charge-transfer states, altering quantum yields. Multi-variable solvent screens and time-resolved spectroscopy quantify these effects .

Q. What are key considerations in SAR studies for phenazine 5,10-dioxide analogs?

Prioritize substituents that enhance redox activity (e.g., electron-deficient rings) or improve membrane permeability. Systematic testing of halogenation, alkylation, and prodrug derivatives identifies pharmacophores. Toxicity profiling in 3D co-culture models improves translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。